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molecular formula C10H6N2O5 B1355132 2-Hydroxy-6-nitroquinoline-3-carboxylic acid CAS No. 85870-49-1

2-Hydroxy-6-nitroquinoline-3-carboxylic acid

Cat. No. B1355132
M. Wt: 234.16 g/mol
InChI Key: MBKQRJOWRRDAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382089

Procedure details

A solution of 3.63 g (14.9 mmol) of 1,2-dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid and 200 ml of dimethylformamide is hydrogenated using 1 g of Raney nickel catalyst at 52 psi and 23° until the required amount of hydrogen uptake is obtained. The catalyst is filtered off and the filtrate is evaporated to dryness. The residue is treated with ethanol and 3.0 g of the desired product is filtered.
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7]2)([O-])=O.[H][H]>[Ni].CN(C)C=O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7]2

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(C(NC2=CC1)=O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 52 psi and 23°
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue is treated with ethanol and 3.0 g of the desired product
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Name
Type
Smiles
NC=1C=C2C=C(C(NC2=CC1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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